molecular formula C9H8F4S B7994177 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol

Cat. No.: B7994177
M. Wt: 224.22 g/mol
InChI Key: OBFXGRCXZOBNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethanethiol (-CH₂SH) moiety is attached to the aromatic ring, making this compound highly reactive due to the sulfur atom’s nucleophilicity and the electron-withdrawing effects of the fluorine substituents.

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4S/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXGRCXZOBNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Amino or alkoxy derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring trifluoromethyl-substituted phenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been shown to inhibit the growth of drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . The incorporation of fluorine atoms is believed to enhance the lipophilicity and overall potency of these compounds against various bacterial strains.

Cancer Therapeutics

The compound's potential as a selective estrogen receptor modulator (SERM) has been explored in the context of breast cancer therapy. The design of selective human estrogen receptor partial agonists (ShERPAs) has shown that similar fluorinated compounds can effectively inhibit the growth of tamoxifen-resistant breast cancer cells while minimizing adverse effects on other tissues . This suggests that 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol could be further investigated for its efficacy in targeting estrogen receptors in cancer therapy.

Thiol Reactivity

The thiol functional group in this compound makes it a suitable candidate for Michael addition reactions with α,β-unsaturated carbonyl compounds. This reactivity is crucial for developing covalent inhibitors targeting specific proteins involved in cancer progression . The ability to form stable adducts enhances its utility in drug design aimed at overcoming resistance mechanisms in cancer therapies.

Synthesis of Novel Derivatives

Recent studies have focused on synthesizing novel derivatives of naphthoquinone-fused podophyllotoxins containing similar fluorinated substituents, demonstrating good yields and cytotoxic evaluation against various cancer cell lines . This highlights the versatility of trifluoromethyl-containing compounds in generating new therapeutic agents.

Development of Chemosensors

Fluorinated compounds like this compound are being explored for their potential use in chemosensors due to their unique optical properties. Recent advancements emphasize the development of chromogenic and fluorogenic probes that can detect specific chemical species through changes in fluorescence or colorimetric response . Such applications could lead to innovative detection methods in environmental monitoring and safety assessments.

Case Studies

StudyFocusFindings
Antimicrobial PropertiesDemonstrated potent activity against MRSA with MIC values as low as 0.5 µg/mL.
Breast Cancer TherapyShERPAs showed effective inhibition of tamoxifen-resistant cells without significant uterine growth.
Synthesis of PodophyllotoxinsFluoro and trifluoromethyl derivatives synthesized with good yields; evaluated for cytotoxicity against cancer cell lines.
Chemosensor DevelopmentExplored the use of fluorinated compounds for creating sensitive detection methods based on fluorescence changes.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol, differing primarily in their functional groups. A comparative analysis is provided below:

Table 1: Structural and Physical Properties Comparison

Compound Name Functional Group Molecular Formula Molecular Weight pKa (Functional Group) Key Properties
This compound Thiol (-SH) C₉H₈F₄S 224.18 ~10 High nucleophilicity; low water solubility
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol Alcohol (-OH) C₉H₈F₄O 208.15 ~16–19 Moderate polarity; intermediate solubility
3-Fluoro-5-(trifluoromethyl)phenylacetic acid Carboxylic acid (-COOH) C₉H₆F₄O₂ 222.08 ~5 High acidity; forms salts in basic media

Reactivity and Functional Group Influence

  • Thiol (-SH): The thiol group in this compound is more acidic (pKa ~10) than the alcohol group in its ethanol analog (pKa ~16–19), enabling easier deprotonation and participation in redox reactions (e.g., disulfide bond formation). The electron-withdrawing -CF₃ and -F groups further polarize the S–H bond, enhancing acidity .
  • Alcohol (-OH): The ethanol derivative exhibits lower reactivity in nucleophilic substitutions compared to the thiol but is more stable under oxidative conditions. Its hydroxyl group can form hydrogen bonds, increasing solubility in polar solvents .
  • Carboxylic Acid (-COOH) : The phenylacetic acid analog has the highest acidity (pKa ~5), making it suitable for salt formation and ion-exchange applications. Its carboxylate ion is highly water-soluble, unlike the thiol or alcohol derivatives .

Biological Activity

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is a sulfur-containing organic compound notable for its potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, has garnered interest in medicinal chemistry for its interactions with biological targets, particularly in the context of drug development and disease treatment.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C9H8F4S
  • Molecular Weight : 232.22 g/mol
  • Structural Features :
    • A phenyl ring substituted with a fluorine atom and a trifluoromethyl group.
    • An ethylthiol group that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often modulate enzyme activity or receptor binding, potentially affecting various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering cellular responses to various stimuli.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in oncology.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, particularly in melanoma cells, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria,
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityInduced apoptosis in cancer cell lines ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.